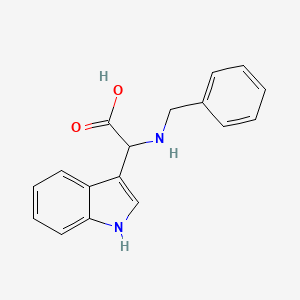

(benzylamino)(1H-indol-3-yl)acetic acid

Description

(benzylamino)(1H-indol-3-yl)acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indole ring, a benzylamino group, and an acetic acid moiety.

Properties

IUPAC Name |

2-(benzylamino)-2-(1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-17(21)16(19-10-12-6-2-1-3-7-12)14-11-18-15-9-5-4-8-13(14)15/h1-9,11,16,18-19H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDDLDRDCPAFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CNC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (benzylamino)(1H-indol-3-yl)acetic acid typically involves the reaction of indole-3-acetic acid with benzylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group .

Industrial Production Methods

Industrial production of (benzylamino)(1H-indol-3-yl)acetic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(benzylamino)(1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(benzylamino)(1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (benzylamino)(1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. For example, it may target interleukin-2, influencing immune responses . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with different substituents.

Uniqueness

(benzylamino)(1H-indol-3-yl)acetic acid is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This differentiates it from other indole derivatives and makes it a valuable compound for various research applications.

Biological Activity

(benzylamino)(1H-indol-3-yl)acetic acid, with the CAS number 130361-06-7, is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of (benzylamino)(1H-indol-3-yl)acetic acid consists of an indole moiety linked to a benzyl amino group. This unique configuration is believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | (benzylamino)(1H-indol-3-yl)acetic acid |

| Molecular Formula | C16H16N2O2 |

| Molecular Weight | 272.31 g/mol |

| CAS Number | 130361-06-7 |

(benzylamino)(1H-indol-3-yl)acetic acid operates through several biochemical pathways:

- Receptor Binding : It interacts with various biological targets, potentially modulating receptor activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Antioxidant Activity : It exhibits properties that scavenge free radicals, reducing oxidative stress.

Anticancer Properties

Research indicates that (benzylamino)(1H-indol-3-yl)acetic acid displays significant antiproliferative effects against various cancer cell lines. In a study involving three tumor cell lines (DLD-1, T24, and SH-SY-5Y), the compound demonstrated IC50 values indicating its effectiveness in inhibiting cell growth.

| Cell Line | IC50 (μM) |

|---|---|

| DLD-1 | 1.7 |

| T24 | 2.5 |

| SH-SY-5Y | 3.0 |

Anti-inflammatory Effects

The compound has been shown to reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent. This activity is likely due to its ability to inhibit pro-inflammatory cytokines.

Antimicrobial Activity

(benzylamino)(1H-indol-3-yl)acetic acid has also exhibited antimicrobial properties against various pathogens. Studies have reported its effectiveness in inhibiting bacterial growth, particularly in strains resistant to conventional antibiotics.

Study 1: Anticancer Activity

In a controlled laboratory study, (benzylamino)(1H-indol-3-yl)acetic acid was tested against multiple cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with the most significant effects observed at lower concentrations.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 μg/mL.

Pharmacokinetics

The pharmacokinetic profile of (benzylamino)(1H-indol-3-yl)acetic acid reveals that it is soluble in polar organic solvents, which may enhance its bioavailability when administered systemically. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.